molecular formula C19H18O3 B8518545 4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one CAS No. 15074-24-5

4-Hydroxy-3-(1-phenylbutyl)-2H-1-benzopyran-2-one

Cat. No. B8518545
Key on ui cas rn: 15074-24-5
M. Wt: 294.3 g/mol
InChI Key: VEBNLAJYXDESLD-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

To a mixture of 792 mg of 4-hydroxycoumarin and 809 mg of 1-phenyl- 1 -butanol of Preparation 12 in 25 mL of dioxane under an argon atmosphere is added 2.6 mL of boron trifluoride etherate. The resulting yellow solution is left to stir at room temperature overnight. The volatiles are removed under reduced pressure and the residue is partioned between diethyl ether and 1N sodium hydroxide. The basic aqueous phase is washed with diethyl ether, acidified to pH=1 with 6N hydrochloric acid. The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined dichloromethane extracts are washed once with dilute sodium bicarbonate to remove most of the unreacted 4-hydroxycoumarin, then brine, dried (magnesium sulfate), and finally concentrated under reduced pressure. The residue is adsorbed onto silica and flash column chromatographed with 40% to 50% ethyl acetate in hexane to yield 183 mg of the title product as white crystals.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
809 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[C:13]1([CH:19](O)[CH2:20][CH2:21][CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(F)(F)F.CCOCC>O1CCOCC1>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[CH:19]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
792 mg
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
809 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting yellow solution is left
CUSTOM
Type
CUSTOM
Details
The volatiles are removed under reduced pressure
WASH
Type
WASH
Details
The basic aqueous phase is washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents)
WASH
Type
WASH
Details
The combined dichloromethane extracts are washed once with dilute sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to remove most of the unreacted 4-hydroxycoumarin
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed with 40% to 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C(OC2=CC=CC=C12)=O)C(CCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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